

# A Technical Guide to 3-Hydroxycarbofuran-d3 for Research Applications

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Compound of Interest		
Compound Name:	3-Hydroxycarbofuran-d3	
Cat. No.:	B12374624	Get Quote

This technical guide provides an in-depth overview of **3-Hydroxycarbofuran-d3**, a deuterated analog of a major carbofuran metabolite. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document outlines the commercial availability of this stable isotope-labeled standard, its key chemical properties, and its application in quantitative analytical methods.

### Introduction

3-Hydroxycarbofuran is a primary metabolite of the broad-spectrum insecticide carbofuran. Monitoring its levels in environmental and biological samples is crucial for assessing exposure and understanding the metabolic fate of the parent compound. **3-Hydroxycarbofuran-d3**, with its deuterium-labeled methyl group, serves as an ideal internal standard for mass spectrometry-based quantification techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.

## **Commercial Suppliers and Product Specifications**

Several chemical suppliers offer **3-Hydroxycarbofuran-d3** for research purposes. The compound is typically available as a neat solid or in solution. While specific details may vary by supplier and batch, the following table summarizes publicly available quantitative data for this product. Researchers are advised to request a certificate of analysis (CoA) from the supplier for lot-specific information.



Supplier	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Product Format
Clearsynth	1794759-59- 3	C12H12D3NO4	240.27	Not specified; CoA available	Not specified[1]
LGC Standards	1794759-59- 3	Not specified	Not specified	Not specified; CoA available	1 mg, 10 mg solid[2][3]
MedchemExp ress	1794759-59- 3	Not specified	Not specified	Not specified	Not specified[4]
Achemtek	1794759-59- 3	C12H15NO4	240.27	>98%	100 μg/mL in Acetonitrile[5]
BOC Sciences	1794759-59- 3	Not specified	Not specified	Not specified	Not specified

## Experimental Protocol: Quantification of 3-Hydroxycarbofuran in Biological Matrices using LC-MS/MS with 3-Hydroxycarbofuran-d3 as an Internal Standard

The following is a representative protocol for the analysis of 3-hydroxycarbofuran in a biological matrix (e.g., liver tissue) using **3-Hydroxycarbofuran-d3** as an internal standard. This protocol is based on established methods for the analysis of carbofuran and its metabolites.[6]

- 1. Materials and Reagents
- · 3-Hydroxycarbofuran analytical standard
- 3-Hydroxycarbofuran-d3 internal standard solution (e.g., 1 μg/mL in acetonitrile)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)



- Formic acid
- Homogenizer
- Centrifuge
- Syringe filters (0.22 μm)
- LC-MS/MS system with a C18 column
- 2. Sample Preparation
- Weigh 1 g of the homogenized tissue sample into a 15 mL centrifuge tube.
- Add a known amount of the **3-Hydroxycarbofuran-d3** internal standard solution.
- · Add 5 mL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial.
- 3. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions:
  - Column: C18 (e.g., 2.1 x 100 mm, 2.6 μm)
  - Mobile Phase A: Water with 0.1% formic acid
  - Mobile Phase B: Acetonitrile with 0.1% formic acid
  - Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
  - Flow Rate: 0.3 mL/min

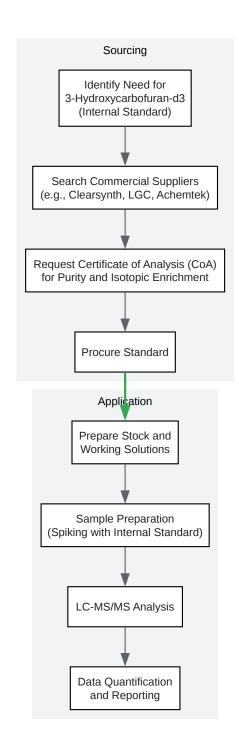


- Injection Volume: 5 μL
- Mass Spectrometry (MS/MS) Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+)
  - Multiple Reaction Monitoring (MRM) transitions:
    - 3-Hydroxycarbofuran: m/z 238.1 → 181.1
    - **3-Hydroxycarbofuran-d3**: m/z 241.1 → 184.1
  - Optimize collision energies and other source parameters for maximum signal intensity.
- 4. Data Analysis
- Create a calibration curve by plotting the ratio of the peak area of the 3-hydroxycarbofuran standard to the peak area of the 3-Hydroxycarbofuran-d3 internal standard against the concentration of the 3-hydroxycarbofuran standard.
- Quantify the amount of 3-hydroxycarbofuran in the samples by interpolating the peak area ratios from the calibration curve.

## **Logical Workflow for Sourcing and Application**

The following diagram illustrates the logical workflow from identifying the need for a deuterated standard to its final application in a quantitative assay.





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Caption: Workflow for sourcing and utilizing 3-Hydroxycarbofuran-d3.



# Signaling Pathway and Experimental Workflow Visualization

For clarity in experimental design and data interpretation, visual representations of signaling pathways and workflows are invaluable. The following DOT script generates a diagram illustrating the metabolic pathway of carbofuran to 3-hydroxycarbofuran and the subsequent analytical workflow for its detection.



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